2,6-bis(bromomethyl)-3-methyl-5H-imidazo[4,5-g]quinazoline-4,8,9-trione
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Overview
Description
Furostanol I is a type of steroidal saponin, a class of naturally occurring compounds found in various plant species. Steroidal saponins are known for their diverse biological activities and are widely studied for their potential therapeutic applications. Furostanol I, in particular, has garnered attention due to its unique structural properties and pharmacological potential.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Furostanol I typically involves the extraction of steroidal saponins from plant sources such as Tribulus terrestris. The process begins with the extraction of the plant material using solvents like ethanol or methanol. The extract is then subjected to chromatographic techniques to isolate the desired saponins .
Industrial Production Methods: For large-scale production, in vitro culture techniques are employed. These include tissue culture, root culture, and embryo culture, which allow for the mass production of steroidal saponins without the need for extensive plant material . This method is particularly advantageous for conserving medicinal plants and ensuring a sustainable supply of the compound.
Chemical Reactions Analysis
Types of Reactions: Furostanol I undergoes various chemical reactions, including oxidation, reduction, and glycosylation. These reactions are crucial for modifying the compound’s structure and enhancing its biological activity .
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide are used to introduce oxygen functionalities into the molecule.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed to reduce specific functional groups.
Glycosylation: Enzymes such as glycosyltransferases are used to attach sugar moieties to the steroidal backbone.
Major Products Formed: The major products formed from these reactions include various glycosylated derivatives of Furostanol I, which exhibit enhanced pharmacological properties .
Scientific Research Applications
Furostanol I has a wide range of scientific research applications:
Chemistry: It is used as a precursor for the synthesis of other steroidal compounds.
Biology: Studies have shown its potential in modulating cellular processes and signaling pathways.
Industry: It is used in the formulation of dietary supplements and functional foods due to its health benefits.
Mechanism of Action
The mechanism of action of Furostanol I involves its interaction with various molecular targets and pathways. It has been shown to modulate the activity of enzymes involved in oxidative stress and inflammation. Additionally, Furostanol I can influence cellular signaling pathways, leading to its therapeutic effects .
Comparison with Similar Compounds
Furostanol I is often compared with other steroidal saponins such as spirostanol saponins. While both types share a similar steroidal backbone, Furostanol I is unique due to its specific glycosylation patterns and biological activities . Similar compounds include:
Diosgenin: Another steroidal saponin with similar pharmacological properties.
Sarsasapogenin: Known for its anti-inflammatory and antioxidant activities.
Yamogenin: Exhibits similar structural features but differs in its glycosylation patterns.
Furostanol I stands out due to its unique combination of structural features and diverse biological activities, making it a valuable compound for further research and development.
Properties
CAS No. |
121732-18-1 |
---|---|
Molecular Formula |
C12H8Br2N4O3 |
Molecular Weight |
416.02 g/mol |
IUPAC Name |
2,6-bis(bromomethyl)-3-methyl-7H-imidazo[4,5-g]quinazoline-4,8,9-trione |
InChI |
InChI=1S/C12H8Br2N4O3/c1-18-5(3-14)17-8-9(18)11(20)7-6(10(8)19)12(21)16-4(2-13)15-7/h2-3H2,1H3,(H,15,16,21) |
InChI Key |
MQCJZNXFIZZJBD-UHFFFAOYSA-N |
SMILES |
CN1C(=NC2=C1C(=O)C3=C(C2=O)C(=O)NC(=N3)CBr)CBr |
Isomeric SMILES |
CN1C(=NC2=C1C(=O)C3=C(C2=O)C(=O)N=C(N3)CBr)CBr |
Canonical SMILES |
CN1C(=NC2=C1C(=O)C3=C(C2=O)C(=O)N=C(N3)CBr)CBr |
Synonyms |
3H-Imidazo[4,5-g]quinazoline-4,8,9(5H)-trione, 2,6-bis(bromomethyl)-3-methyl- (9CI) |
Origin of Product |
United States |
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